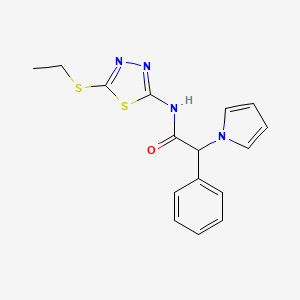

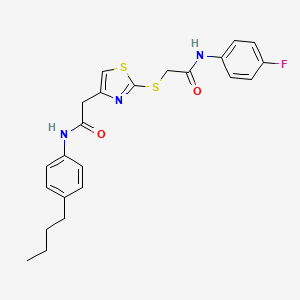

![molecular formula C15H16ClNO B2772427 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 923743-10-6](/img/structure/B2772427.png)

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

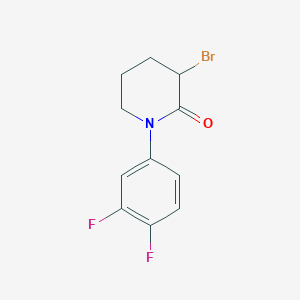

The compound “2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one” is a chemical compound with the molecular formula C15H16ClNO . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I was unable to find specific information on the physical and chemical properties of "2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one" .Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research on pyrrole derivatives, such as those involving chlorine and dimethyl groups, highlights their hydrogen bonding and molecular structure. A study by Domagała et al. (2022) explored the crystal and molecular structure of carbonyl 2-substituted pyrroles, revealing different hydrogen bond motifs and their implications for molecular stability and interactions. This study emphasizes the significance of N-H⋯O bonds over C-H⋯O/Cl bonds for interaction energies, offering insights into the design of molecules with desired stability and interaction characteristics (Domagała et al., 2022).

Synthesis and Structural Characterization

Louroubi et al. (2019) synthesized a new pyrrole derivative through a one-pot four-component coupling reaction, highlighting the compound's structural features using spectroscopic techniques and X-ray diffraction. Additionally, computational studies predicted the spectral and geometrical data, showcasing the compound's potential as a corrosion inhibitor on steel surfaces. This work exemplifies the synthesis and characterization of pyrrole derivatives for applications in materials science (Louroubi et al., 2019).

Antimicrobial Applications

Kumar et al. (2017) investigated the synthesis of novel isoxazoline incorporated pyrrole derivatives and evaluated their in vitro antibacterial activity. This research showcases the potential of pyrrole derivatives in developing new antimicrobial agents, emphasizing the importance of chemical modifications to enhance biological activity (Kumar et al., 2017).

Electrooptic and Nonlinear Optical Response

Facchetti et al. (2006) synthesized new dibranched, heterocyclic "push-pull" chromophores based on pyrrole-pyridine structures, investigating their assembly into monolayers and their thin-film microstructure and optical/electrooptic response. This study demonstrates the utility of pyrrole derivatives in fabricating electrooptic films with tailored microstructures and optical properties, relevant for advanced photonic and electronic applications (Facchetti et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10-6-4-5-7-14(10)17-11(2)8-13(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJDTSGEOOZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=C2C)C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

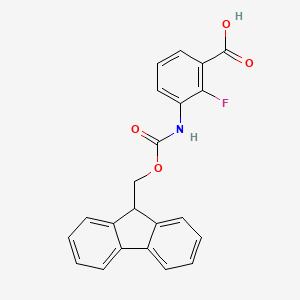

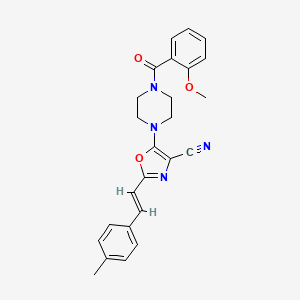

![ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2772356.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)

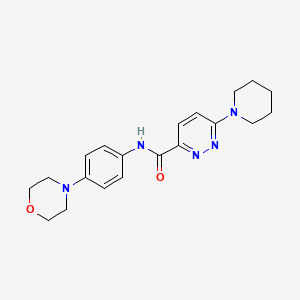

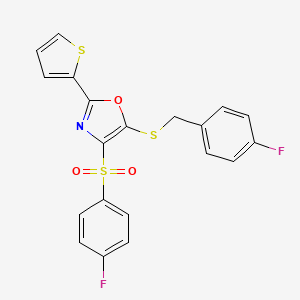

![4-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2772360.png)

![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)

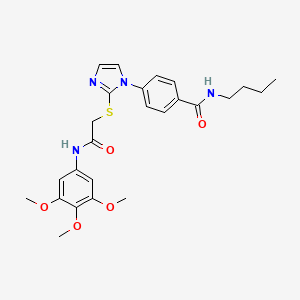

![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)